molecular formula C12H20N2O3S B8346450 Tert-butyl 4-(thioformylcarbamoyl)piperidine-1-carboxylate

Tert-butyl 4-(thioformylcarbamoyl)piperidine-1-carboxylate

Cat. No. B8346450
M. Wt: 272.37 g/mol
InChI Key: ZUIQZDKUNYASPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(thioformylcarbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N2O3S and its molecular weight is 272.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(thioformylcarbamoyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(thioformylcarbamoyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(thioformylcarbamoyl)piperidine-1-carboxylate

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

tert-butyl 4-(methanethioylcarbamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O3S/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)13-8-18/h8-9H,4-7H2,1-3H3,(H,13,15,18)

InChI Key

ZUIQZDKUNYASPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (747 mg, 3.26 mmol), HATU (1549 mg, 4.07 mmol) and the product from step A (166 mg, 2.72 mmol) were mixed in anhydrous dichloromethane (5 mL). The reaction mixture was stirred at room temperature for 30 min. N,N-diisopropyl-N-ethylamine (1.423 mL, 8.15 mmol) was added. The reaction mixture was stirred at room temperature for 16 h. The solution was concentrated and the crude was purified on SiO2 (10 to 60% ethyl acetate/hexanes) to afford the title compound. HPLC/MS: 170.1 (M−102), Rt=2.91 (LC4).
Quantity
747 mg
Type
reactant
Reaction Step One
Name
Quantity
1549 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.423 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.